An In-depth Technical Guide to 7-Fluoro-1,3-benzoxazol-2-amine: Properties, Synthesis, and Stability
An In-depth Technical Guide to 7-Fluoro-1,3-benzoxazol-2-amine: Properties, Synthesis, and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-1,3-benzoxazol-2-amine is a fluorinated heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, characterization methods, and stability considerations for 7-Fluoro-1,3-benzoxazol-2-amine, serving as a vital resource for its application in medicinal chemistry and drug discovery.
Part 1: Chemical and Physical Properties
While specific experimental data for 7-Fluoro-1,3-benzoxazol-2-amine is limited in publicly available literature, its properties can be inferred from data on closely related analogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O | PubChem |
| Molecular Weight | 152.13 g/mol | PubChem |
| CAS Number | 1266987-58-9 | [3][4] |
| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol. | General knowledge of benzoxazoles[5] |
| pKa | Predicted: ~4.5 for the benzoxazolium proton | Based on unsubstituted 2-aminobenzoxazole[6] |
Part 2: Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 2-amino-6-fluorophenol and utilizes cyanogen bromide for the cyclization step.
Caption: Proposed synthesis of 7-Fluoro-1,3-benzoxazol-2-amine.
Experimental Protocol: Synthesis of 7-Fluoro-1,3-benzoxazol-2-amine
Materials:
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2-Amino-6-fluorophenol
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Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.
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Sodium bicarbonate (NaHCO₃)
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Methanol (MeOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-fluorophenol (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the reaction mixture.
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Add sodium bicarbonate (2.5 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x volumes).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 7-Fluoro-1,3-benzoxazol-2-amine can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should be assessed by TLC.
Part 3: Spectroscopic Characterization
The structure of the synthesized 7-Fluoro-1,3-benzoxazol-2-amine should be confirmed using a combination of spectroscopic methods.
Caption: Workflow for a forced degradation study.
Part 5: Reactivity Profile
The reactivity of 7-Fluoro-1,3-benzoxazol-2-amine is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
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Acylation and Alkylation of the Amino Group: The exocyclic amino group is nucleophilic and can readily undergo reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.[6] These reactions are fundamental for the synthesis of derivatives for structure-activity relationship (SAR) studies.
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Electrophilic Aromatic Substitution: The benzoxazole ring is an aromatic system. The fluorine atom is an ortho, para-director, but deactivating, while the fused oxazole ring also influences the regioselectivity. The overall electron density of the benzene ring will be reduced due to the electronegativity of the fluorine and the heteroatoms in the oxazole ring.
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Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position is not highly activated towards nucleophilic aromatic substitution under standard conditions.
Conclusion
7-Fluoro-1,3-benzoxazol-2-amine is a valuable building block for medicinal chemistry, offering the potential for developing novel therapeutics. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and stability assessment based on established chemical principles and methodologies for related compounds. The proposed protocols and workflows offer a solid starting point for researchers and drug development professionals to confidently work with and explore the potential of this promising molecule.
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